N-(5-chloro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core linked to a sulfanylacetamide group. The propan-2-yl group on the triazoloquinoxaline ring contributes to steric effects and modulates electronic properties, which may impact its reactivity and biological interactions. Such structural attributes are common in pharmacologically active molecules, particularly those targeting enzymes or receptors in neurological or oncological pathways .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5OS/c1-12(2)19-25-26-20-21(24-15-6-4-5-7-17(15)27(19)20)29-11-18(28)23-16-10-14(22)9-8-13(16)3/h4-10,12H,11H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJWBIGJOVVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioacetamide moiety: This step involves the reaction of the triazoloquinoxaline intermediate with a suitable thioacetamide reagent under controlled conditions.
Substitution with the 5-chloro-2-methylphenyl group: This final step involves the substitution reaction of the intermediate with 5-chloro-2-methylphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit promising anticonvulsant properties. A study evaluated several compounds in this class using the metrazol-induced convulsions model, demonstrating that certain derivatives showed significant anticonvulsant activity compared to standard treatments like phenobarbital . This suggests that N-(5-chloro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide may have potential in treating epilepsy or other seizure disorders.
Anticancer Properties
The compound's structural components align with known anticancer agents. Recent studies have highlighted the ability of [1,2,4]triazolo[4,3-a]quinoxaline derivatives to act as DNA intercalators and inhibitors of specific cancer pathways. For instance, derivatives have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with some compounds exhibiting higher activity than established chemotherapeutics like etoposide .
Antimicrobial Activity
Compounds containing the triazole and quinoxaline structures are also recognized for their antimicrobial properties. Research has demonstrated that these derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of triazoloquinoxaline derivatives. These compounds may modulate neuroinflammatory pathways and protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .
Case Study 1: Anticonvulsant Evaluation
In one study involving the synthesis of various triazoloquinoxaline derivatives, two specific compounds were identified as having superior anticonvulsant activity. These compounds were subjected to rigorous testing using animal models to evaluate their efficacy in preventing seizures induced by metrazol . The results indicated that modifications to the triazole ring significantly influenced activity levels.
Case Study 2: Anticancer Activity Assessment
A comprehensive evaluation of several [1,2,4]triazolo[4,3-a]quinoxaline derivatives was conducted against multiple cancer cell lines. The study found that certain substitutions on the quinoxaline ring enhanced cytotoxicity against MCF-7 cells by inducing apoptosis through upregulation of pro-apoptotic proteins . This highlights the importance of structural optimization in developing effective anticancer agents.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound shares a common thiolation step with sulfanyl acetamide derivatives, but its triazoloquinoxaline core requires specialized cyclocondensation techniques .
- Compounds with thiazole or oxadiazole rings (e.g., and ) employ milder conditions (room temperature) compared to the target compound’s reflux-dependent synthesis .
Structural and Electronic Features
Key Observations :
Key Observations :
- The target compound’s bioactivity remains underexplored in the provided evidence, but structurally analogous compounds show activity against cholinesterases and cancer cell lines .
- Thiazole derivatives (e.g., ) exhibit higher anticancer potency, likely due to enhanced cell permeability from the thiazole ring .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Synthesis and Structural Overview
The synthesis of this compound typically involves several steps:
- Formation of the triazoloquinoxaline core through cyclization of appropriate precursors.
- Introduction of the thioacetamide moiety via reaction with a suitable thioacetamide reagent.
- Substitution with the 5-chloro-2-methylphenyl group in the presence of a base.
The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H20ClN5OS |
| CAS Number | 1358909-30-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The specific pathways affected depend on the compound's binding affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
| Doxorubicin (control) | 3.23 |
These findings suggest that this compound may serve as a lead structure for the development of new anticancer drugs .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. For example, derivatives have shown inhibition against target enzymes with IC50 values ranging from 3.50 to 56.40 µM compared to standard inhibitors . This highlights its potential utility in therapeutic applications involving enzyme modulation.
Antiviral Activity
In addition to anticancer properties, certain quinoxaline derivatives have demonstrated antiviral activities against viruses like Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than traditional antiviral agents .
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activities associated with quinoxaline derivatives:
- Antitumor Agents : A study reported that modified quinoxaline derivatives exhibited promising anticancer properties with low IC50 values against specific cancer cell lines .
- COX-II Inhibition : Another research highlighted the effectiveness of quinoxaline derivatives in inhibiting COX-II enzymes, which are crucial in inflammation pathways .
- Synthetic Pathways : The synthesis methods employed for these compounds often involve innovative approaches yielding high purity and yield rates, essential for their biological evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
